N-(3-acetyl-phenyl)-N'-allyl-thiourea N-(3-acetyl-phenyl)-N'-allyl-thiourea
Brand Name: Vulcanchem
CAS No.: 104509-97-9
VCID: VC20159486
InChI: InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16)
SMILES:
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol

N-(3-acetyl-phenyl)-N'-allyl-thiourea

CAS No.: 104509-97-9

VCID: VC20159486

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-phenyl)-N'-allyl-thiourea - 104509-97-9

Description

N-(3-acetyl-phenyl)-N'-allyl-thiourea, also known as 1-allyl-3-phenyl-2-thiourea, is a compound characterized by its thiourea functional group. It is classified under thioureas, which are compounds containing the functional group R-NH-C(=S)-NH-R', where R and R' can be organic groups. This compound has garnered interest in various fields of chemistry due to its potential applications in medicinal chemistry and material science.

Synthesis Methods

The synthesis of N-(3-acetyl-phenyl)-N'-allyl-thiourea typically involves the reaction of an allyl amine with a phenyl isothiocyanate or through the reaction of an acid chloride with ammonium thiocyanate. Optimization studies often involve the use of phase-transfer catalysts to enhance yields and reaction rates. Catalysts such as tetra-n-butylammonium bromide can significantly improve synthesis efficiency by facilitating the nucleophilic attack on the isothiocyanate.

Biological Activities and Applications

Thiourea derivatives, including N-(3-acetyl-phenyl)-N'-allyl-thiourea, exhibit significant biological activities such as anti-cancer, anti-inflammatory, and antimicrobial effects, making them significant in pharmaceutical research . The mechanism of action primarily involves interaction with biological targets through nucleophilic attack or coordination to metal ions.

Antimicrobial Activity

While specific data on N-(3-acetyl-phenyl)-N'-allyl-thiourea's antimicrobial activity is limited, thiourea derivatives have shown promising results against various bacterial strains. For example, some thiourea compounds have demonstrated antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Stability and Reactivity

N-(3-acetyl-phenyl)-N'-allyl-thiourea exhibits moderate stability under standard conditions but may undergo significant changes upon heating or in reactive environments. Its reactivity is influenced by its substituents, which can modulate its nucleophilicity and electrophilicity, making it versatile for various synthetic applications.

CAS No. 104509-97-9
Product Name N-(3-acetyl-phenyl)-N'-allyl-thiourea
Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
IUPAC Name 1-(3-acetylphenyl)-3-prop-2-enylthiourea
Standard InChI InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16)
Standard InChIKey WRHAGJCMAVKAIL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=S)NCC=C
PubChem Compound 4090937
Last Modified Aug 15 2024

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